Cyanuric fluoride
Overview
Description
Mechanism of Action
Target of Action
Cyanuric fluoride primarily targets carboxylic acids . It is used for the mild and direct conversion of carboxylic acids to acyl fluorides . This makes it a valuable tool in organic chemistry, particularly in the synthesis of peptides .
Mode of Action
This compound interacts with its targets (carboxylic acids) by acting as a fluorinating agent . It facilitates the conversion of carboxylic acids to acyl fluorides, a process that is more direct and compatible with various functional groups compared to other fluorinating methods .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the conversion of carboxylic acids to acyl fluorides . This reaction is crucial in the synthesis of peptides and a wide range of other molecules . The downstream effects include the creation of peptide bonds, which are essential for the formation of proteins.
Pharmacokinetics
It’s known that this compound hydrolyses easily to cyanuric acid . This suggests that it may have a relatively short half-life in biological systems, limiting its bioavailability.
Result of Action
The primary result of this compound’s action is the conversion of carboxylic acids to acyl fluorides . This conversion is a key step in the synthesis of peptides, peptidomimetics, and enantiopure heterocycles . Therefore, the molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use.
Biochemical Analysis
Biochemical Properties
Cyanuric fluoride is known for its role in biochemical reactions. It is used for the mild and direct conversion of carboxylic acids to acyl fluorides . This property makes it a valuable tool in the synthesis of various organic compounds. Other fluorinating methods are less direct and may be incompatible with some functional groups . This compound hydrolyzes easily to cyanuric acid and reacts more readily with nucleophiles than cyanuric chloride .
Cellular Effects
At the tissue level, the effect of fluoride has been more pronounced in the musculoskeletal systems due to its ability to retain fluoride .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with carboxylic acids to form acyl fluorides . This reaction is significant in the field of organic chemistry as it allows for the creation of various organic compounds. This compound hydrolyzes easily to cyanuric acid and reacts more readily with nucleophiles than cyanuric chloride .
Temporal Effects in Laboratory Settings
It is known that Cyanuric acid, a product of this compound hydrolysis, can slow the oxidation of organics, kill rates of bacteria, viruses, and algae primarily in laboratory studies .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. It is known that the margin of exposure (MoE) between no observed adverse effect levels (NOAELs) in animal studies and the current adequate intake (AI) of fluoride (50 µg/kg b.w./day) in humans ranges between 50 and 210, depending on the specific animal experiment used as reference .
Metabolic Pathways
It is known that fluoride exposure causes a certain up-regulation of metabolic pathways like metabolism of terpenoids and polyketides and energy metabolism, while it causes a certain down-regulation of pathways like viral infectious diseases and folding, sorting, and degradation .
Transport and Distribution
It is known that this compound is a source of soluble fluoride ions .
Subcellular Localization
It is known that fluoride can cross the hematoencephalic barrier and settle in various brain regions .
Preparation Methods
Cyanuric fluoride is prepared by fluorinating cyanuric chloride. The fluorinating agents used in this process can include antimony trifluoride dichloride (SbF₃Cl₂), potassium fluorosulfate (KSO₂F), or sodium fluoride (NaF) . The reaction conditions typically involve the use of these fluorinating agents under controlled temperatures and pressures to ensure the efficient conversion of cyanuric chloride to this compound.
Chemical Reactions Analysis
Cyanuric fluoride undergoes several types of chemical reactions, including:
Hydrolysis: This compound hydrolyzes easily to form cyanuric acid.
Nucleophilic Substitution: It reacts more readily with nucleophiles than cyanuric chloride.
Pyrolysis: At high temperatures (around 1300°C), this compound can decompose to form cyanogen fluoride.
Common reagents and conditions used in these reactions include water for hydrolysis, nucleophiles for substitution reactions, and high temperatures for pyrolysis. The major products formed from these reactions are cyanuric acid and cyanogen fluoride.
Scientific Research Applications
Cyanuric fluoride has several scientific research applications, including:
Chemistry: It is used as a fluorinating agent for the mild and direct conversion of carboxylic acids to acyl fluorides.
Biology: It serves as a specific reagent for modifying tyrosyl residues in proteins.
Industry: This compound is a precursor for fiber-reactive dyes, which are used in the textile industry.
Comparison with Similar Compounds
Cyanuric fluoride is similar to other compounds such as cyanuric chloride, cyanuric acid, and cyanuric bromide
Cyanuric Chloride: Used as a precursor in the synthesis of this compound.
Cyanuric Acid: Formed as a hydrolysis product of this compound.
Cyanuric Bromide: Another halogenated derivative of cyanuric acid, but with bromine atoms instead of fluorine.
This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,4,6-trifluoro-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F3N3/c4-1-7-2(5)9-3(6)8-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKJWLXVLHBJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F3N3 | |
Record name | CYANURIC FLUORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060975 | |
Record name | Cyanuric fluoride | |
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Molecular Weight |
135.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanuric fluoride is a liquid. (EPA, 1998), Colorless liquid; [HSDB] | |
Record name | CYANURIC FLUORIDE | |
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Record name | Cyanuric fluoride | |
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Boiling Point |
72.8 °C | |
Record name | CYANURIC FLUORIDE | |
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Density |
1.60 at 25 °C/4 °C | |
Record name | CYANURIC FLUORIDE | |
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Color/Form |
Colorless | |
CAS No. |
675-14-9 | |
Record name | CYANURIC FLUORIDE | |
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Record name | Cyanuric fluoride | |
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Record name | Cyanuric fluoride | |
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Record name | CYANURIC FLUORIDE | |
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Record name | 1,3,5-Triazine, 2,4,6-trifluoro- | |
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Record name | Cyanuric fluoride | |
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Record name | 2,4,6-trifluoro-1,3,5-triazine | |
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Record name | CYANURIC FLUORIDE | |
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Record name | CYANURIC FLUORIDE | |
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Melting Point |
-38 °C | |
Record name | CYANURIC FLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6406 | |
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Retrosynthesis Analysis
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